![molecular formula C15H15ClN2O2 B157110 Chloroxuron CAS No. 1982-47-4](/img/structure/B157110.png)
Chloroxuron
Overview
Description
Selective Action of Chloroxuron on Soybean and Tall Morningglory Chloroxuron, a chemical compound known as 3-(p-(p-chlorophenoxy)phenyl)-1,1-dimethylurea, exhibits selective herbicidal activity. It has been shown to be tolerant in soybean plants while being toxic to tall morningglory. The selectivity is attributed to differential translocation and metabolism between the two species. In soybean, the majority of chloroxuron remains in the roots, whereas in tall morningglory, a significant portion is translocated to the leaves. Metabolites of chloroxuron have been identified, with the majority being unchanged chloroxuron, followed by two other compounds, indicating some level of metabolic processing in plants .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of chloroxuron, the selective action study implies that chloroxuron is a synthetic compound designed for use as a herbicide. The presence of metabolites suggests that the compound undergoes chemical transformations, which could be relevant to its synthesis .
Molecular Structure Analysis
The molecular structure of chloroxuron, as indicated by its chemical name, includes a dimethylurea moiety and a chlorophenoxy phenyl group. This structure is likely responsible for its herbicidal activity and selectivity, as it affects the compound's absorption, translocation, and metabolism within different plant species .
Chemical Reactions Analysis
The analysis of chloroxuron's chemical reactions is limited to its metabolism within plant species. The study identifies two primary metabolites, which are derivatives of chloroxuron with one less methyl group and one less chlorophenoxy phenyl group, respectively. These reactions suggest that chloroxuron undergoes dealkylation and dearylation processes within the plants .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroxuron are not explicitly detailed in the provided papers. However, the selective action study indicates that chloroxuron's properties allow for its absorption and translocation within plants, which are critical factors in its herbicidal function. The compound's stability and reactivity in different environmental conditions, such as soil pH, could also be inferred as important characteristics influencing its efficacy and environmental impact .
Relevant Case Studies
The case study presented in the selective action paper provides insight into the practical applications of chloroxuron. It demonstrates the compound's selective toxicity when applied to soybean and tall morningglory plants, highlighting the importance of understanding the mechanisms behind selective herbicide action. This case study is particularly relevant for agricultural practices and the development of targeted weed management strategies .
Scientific Research Applications
Herbicide Mixed Ligand Research
Chloroxuron has been studied for its use in mixed formulations of field herbicides, focusing on achieving broad-spectrum weeding, high control effects, and low costs. Kong Fan-bin (2009) conducted research using wheat as a test plant and found that chloroxuron-ethyl mixed with other medicaments showed significant inhibitory effects on wheat bud growth, with the optimum proportion of chloroxuron-ethyl at 0.05 g/L demonstrating a maximum inhibition rate of 98.9% (Kong Fan-bin, 2009).
Soil Microbial Activity
Chloroxuron's impact on soil microbial activities such as carbon dioxide evolution, nitrogen mineralization, and microbial colony counts has been examined. C. Odu and M. Horsfall (1971) found that chloroxuron did not adversely affect microbial activities in soils when applied in concentrations up to 100 ppm, and it slightly enhanced mineralization of nitrogen and carbon dioxide production (C. Odu & M. Horsfall, 1971).
Nitrification Inhibition
Studies have explored chloroxuron's effects on soil nitrification processes. Huanbo Tan et al. (2013) found that chlorimuron-ethyl application significantly suppressed ammonia-oxidizing bacteria (AOB) and archaea (AOA) population sizes in a dose-dependent manner, suggesting a substantial inhibition of soil nitrification (Huanbo Tan et al., 2013).
Bioremediation and Microbial Degradation
Research into bioremediation of chloroxuron-contaminated soil has shown promising results. Liqiang Yang et al. (2014) isolated bacterial strain Hansschlegelia sp. CHL1, which can utilize chlorimuron-ethyl as its sole carbon and energy source. Their study suggested that this strain is effective for the remediation of chlorimuron-ethyl-contaminated soil and can partially reduce its toxic effects on soil microorganisms (Liqiang Yang et al., 2014).
Molecular Mechanisms of Chloroxuron Degradation
Cheng Zhang et al. (2019) conducted a transcriptomic analysis of Klebsiella jilinsis 2N3, a bacterium that degrades chlorimuron-ethyl. They identified key genes and enzymes involved in the biodegradation process, offering insights into the molecular mechanisms underlying chloroxuron degradation (Cheng Zhang et al., 2019).
Selective Weed Control
Research has also focused on the selective action of chloroxuron in agricultural contexts. R. Feeny et al. (1974) studied its selective action on different plant species, finding differential translocation in plants contributing to its selectivity (R. Feeny et al., 1974).
Soil Microbial Community Dynamics
Jun Xu et al. (2014) investigated the impacts of repeated chlorimuron-ethyl applications on soil microbial community structure and function under greenhouse conditions, revealing significant effects on living microbial biomass and microbial community with dosage-dependent recovery (Jun Xu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-18(2)15(19)17-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUXTESCPZUGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Record name | CHLOROXURON | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040287 | |
Record name | Chloroxuron | |
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Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroxuron appears as odorless colorless powder or white crystals. Used as a selective pre- and early post-emergence herbicide in soybeans, strawberries, various vegetable crops and ornamentals. Root- and foliage-absorbed herbicide selective in leek, celery, onion, carrot and strawberry. (EPA, 1998), Colorless or white odorless solid; [HSDB] Colorless solid; [MSDSonline] | |
Record name | CHLOROXURON | |
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Record name | Chloroxuron | |
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Solubility |
AT 20 °C: 4 MG/L WATER; 44 G/KG ACETONE; 106 G/KG DICHLOROMETHANE; 35 G/KG METHANOL; 4 G/KG TOLUENE., Soluble in dimethylformamide and chloroform. Slightly soluble in benzene and diethyl ether., Solubility in acetone moderate; soluble in dimethylformamide; solubility in water 2.7 mg/l, Water solubility = 3.7 ppm at 25 °C, Organic solubility at 20 °C (ppm): Dichloromethane - 1.1X10+5; Acetone - 4.4X10+4; Methanol - 3.5X10+4; Toluene - 4.0X10+3. Water - 2.5 ppm at 22 °C | |
Record name | CHLOROXURON | |
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Density |
1.34 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.34 g/cu cm (20 °C) | |
Record name | CHLOROXURON | |
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Record name | CHLOROXURON | |
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Vapor Pressure |
1.8e-09 mmHg at 68 °F (EPA, 1998), Vapor pressure = 239 nPa @ 20 °C, Vapor pressure = 3.9X10-9 mm Hg at 25 °C | |
Record name | CHLOROXURON | |
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Mechanism of Action |
Their herbicidal activity depends on inhibition of photosynthesis by blocking of electron transport in Photosystem II. /Ureas/ | |
Record name | CHLOROXURON | |
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Product Name |
Chloroxuron | |
Color/Form |
WHITE CRYSTALS, COLORLESS POWDER, Colorless crystals | |
CAS RN |
1982-47-4 | |
Record name | CHLOROXURON | |
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Record name | Chloroxuron | |
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Record name | CHLOROXURON | |
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Record name | CHLOROXURON | |
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Melting Point |
304 to 306 °F (EPA, 1998), 151 °C | |
Record name | CHLOROXURON | |
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URL | https://cameochemicals.noaa.gov/chemical/4919 | |
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Record name | CHLOROXURON | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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Citations
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